molecular formula C14H10Cl2N4O2 B12919807 2,6-Dichloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine CAS No. 918304-36-6

2,6-Dichloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine

Cat. No.: B12919807
CAS No.: 918304-36-6
M. Wt: 337.2 g/mol
InChI Key: YIRFQFNMKLYAOE-UHFFFAOYSA-N
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Description

2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the purine ring, and a benzo[e][1,4]dioxepin moiety attached at the 9th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of a purine derivative, followed by the introduction of the benzo[e][1,4]dioxepin moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The benzo[e][1,4]dioxepin moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine include other purine derivatives with different substituents, such as:

  • 2,6-dichloropurine
  • 9-benzyl-2,6-dichloropurine
  • 2,6-dichloro-9-(2,3-dihydro-1H-inden-1-yl)-9H-purine

Uniqueness

The uniqueness of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine lies in its specific structural features, such as the benzo[e][1,4]dioxepin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918304-36-6

Molecular Formula

C14H10Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

2,6-dichloro-9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine

InChI

InChI=1S/C14H10Cl2N4O2/c15-12-11-13(19-14(16)18-12)20(7-17-11)10-6-21-9-4-2-1-3-8(9)5-22-10/h1-4,7,10H,5-6H2

InChI Key

YIRFQFNMKLYAOE-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl

Origin of Product

United States

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